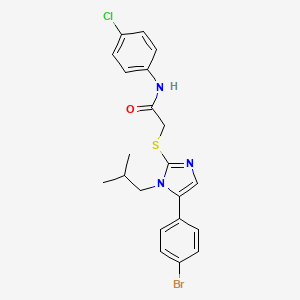

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

The compound 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide features a central imidazole ring substituted at the 1-position with an isobutyl group and at the 5-position with a 4-bromophenyl moiety. A thioacetamide linker bridges the imidazole to a 4-chlorophenyl group.

Key structural features influencing its reactivity and bioactivity include:

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrClN3OS/c1-14(2)12-26-19(15-3-5-16(22)6-4-15)11-24-21(26)28-13-20(27)25-18-9-7-17(23)8-10-18/h3-11,14H,12-13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMLCHSFQOEREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring an imidazole ring, thioether linkage, and halogenated phenyl groups, suggests a diverse range of biological activities, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 425.78 g/mol. The structural components include:

- Imidazole ring : Contributes to the compound's reactivity and biological interactions.

- Thioether linkage : Enhances lipophilicity and may facilitate membrane permeability.

- Bromophenyl and chlorophenyl groups : These halogenated moieties are known to influence biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer and anti-inflammatory properties. Key findings from various studies include:

-

Anticancer Activity :

- The compound has shown cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF7) cells. In vitro studies utilizing the Sulforhodamine B (SRB) assay demonstrated that derivatives of this compound significantly inhibit cell proliferation .

- Molecular docking studies suggest that it interacts with specific targets involved in cancer cell signaling pathways, potentially leading to apoptosis in malignant cells.

- Anti-inflammatory Properties :

Data Table: Biological Activity Summary

| Biological Activity | Target Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer | A549, MCF7 | Induction of apoptosis via receptor interaction | |

| Anti-inflammatory | Various | Inhibition of cytokine production |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into their efficacy:

- A study on thiazole-based compounds indicated that modifications at the phenyl ring significantly affect antimicrobial and anticancer activities. Compounds similar to this compound were found to possess varying degrees of effectiveness against Gram-positive bacteria and cancer cell lines .

- Another investigation focused on the synthesis of related imidazole derivatives revealed their potential as effective agents against estrogen receptor-positive breast cancer cells, highlighting the importance of structural diversity in enhancing biological activity.

The mechanism by which this compound exerts its effects involves:

- Binding to specific enzymes or receptors, leading to inhibition or modulation of critical signaling pathways associated with cell proliferation and inflammation.

- Induction of oxidative stress responses that can trigger apoptotic pathways in cancer cells.

Scientific Research Applications

Structural Characteristics

Molecular Formula: C22H24BrN3OS

Molecular Weight: 458.4 g/mol

| Structural Feature | Description |

|---|---|

| Imidazole Ring | Contributes to biological activity and interaction with biological targets. |

| Thioether Linkage | Enhances solubility and stability of the compound. |

| Chlorophenyl Group | Imparts specific pharmacological properties. |

Research indicates that this compound exhibits notable anticancer and anti-inflammatory properties. Its derivatives have shown cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma cells and breast cancer cells.

Anticancer Properties

Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in vitro studies have shown significant activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research suggests that it can modulate inflammatory pathways and reduce cytokine production in vitro .

Anticancer Activity Study

A study published in PMC evaluated the anticancer effects of synthesized derivatives of similar compounds against various cancer cell lines using the Sulforhodamine B assay . The results highlighted that certain derivatives exhibited potent cytotoxicity, particularly against breast cancer cell lines.

Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial properties of related thiazole derivatives, which were assessed for their effectiveness against both Gram-positive and Gram-negative bacteria . The findings indicated promising antimicrobial activity, suggesting that similar structural compounds could be effective in treating infections.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physical Properties

The table below compares the target compound with structurally similar analogues from the evidence, focusing on substituents and physical properties:

*Calculated based on molecular formula C₂₁H₂₀BrClN₃OS.

Key Observations :

- Isobutyl vs. Allyl () : The isobutyl group in the target compound increases hydrophobicity compared to the allyl group, which may enhance blood-brain barrier penetration .

- Imidazole vs. Thiadiazole/Oxadiazole Cores () : Replacement of the imidazole with heterocycles like thiadiazole or oxadiazole alters electronic properties and hydrogen-bonding capacity, impacting bioactivity .

Anticancer and Cytotoxic Activity

- Oxadiazole Derivatives (): Compound 4d (N-(4-chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide) exhibits anti-proliferative activity (melting point: 206–208°C), attributed to the phthalazinone moiety enhancing DNA intercalation . In contrast, the target compound’s imidazole-thioacetamide scaffold may target kinase or protease enzymes due to its halogenated aryl groups .

- IMPDH Inhibition (): Compound 21 (N-(benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide) inhibits inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis. The target compound’s isobutyl group may improve binding affinity compared to the benzofuran substituent .

Antimicrobial Activity

- Benzofuran-Oxadiazole Hybrids () : Compounds like 2a and 2b show antimicrobial activity via laccase catalysis. The target compound’s 4-chlorophenyl group may similarly disrupt microbial cell walls, though its efficacy remains untested .

Preparation Methods

Cyclization Reaction

The imidazole core is synthesized via the Debus-Radziszewski reaction, modified to incorporate a sulfur source.

Procedure :

- Reactants : 4-Bromobenzaldehyde (10 mmol), ammonium acetate (20 mmol), and thiourea (12 mmol) are dissolved in ethanol (50 mL).

- Conditions : Reflux at 80°C for 12 hours under nitrogen.

- Workup : The mixture is cooled, poured into ice water, and neutralized with 10% HCl. The precipitate is filtered and recrystallized from ethanol.

Yield : 68–72% (white crystalline solid).

Characterization :

- Melting Point : 189–192°C.

- FT-IR (cm⁻¹) : 2550 (S-H), 1605 (C=N).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.41 (s, 1H, S-H).

Alkylation of Imidazole Nitrogen

Introduction of Isobutyl Group

The imidazole nitrogen is alkylated using isobutyl bromide under basic conditions.

Procedure :

- Reactants : 5-(4-Bromophenyl)-1H-imidazole-2-thiol (5 mmol), isobutyl bromide (6 mmol), and K₂CO₃ (10 mmol) are suspended in DMF (30 mL).

- Conditions : Stirred at 60°C for 8 hours.

- Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 75–80% (pale yellow oil).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 4.12 (d, 2H, N-CH₂), 2.55 (m, 1H, CH(CH₃)₂), 1.05 (d, 6H, CH₃).

Synthesis of N-(4-Chlorophenyl)Chloroacetamide

Acylation of 4-Chloroaniline

Procedure :

- Reactants : 4-Chloroaniline (10 mmol) and chloroacetyl chloride (12 mmol) are mixed in dichloromethane (30 mL) at 0°C.

- Conditions : Triethylamine (15 mmol) is added dropwise, followed by stirring at room temperature for 4 hours.

- Workup : The organic layer is washed with water, dried over Na₂SO₄, and concentrated.

Yield : 85–90% (off-white solid).

Characterization :

- Melting Point : 112–115°C.

- ¹³C NMR (100 MHz, CDCl₃) : δ 166.5 (C=O), 136.2 (C-Cl), 129.1 (Ar-C), 41.8 (CH₂Cl).

Thioether Bond Formation

Nucleophilic Substitution

The thiol group of the alkylated imidazole attacks the chloroacetamide.

Procedure :

- Reactants : 1-Isobutyl-5-(4-bromophenyl)-1H-imidazole-2-thiol (4 mmol) and N-(4-chlorophenyl)chloroacetamide (4.4 mmol) are dissolved in acetone (30 mL).

- Conditions : K₂CO₃ (8 mmol) is added, and the mixture is refluxed for 6 hours.

- Workup : Filtered, concentrated, and purified via recrystallization (ethanol:water = 3:1).

Yield : 65–70% (light brown solid).

Characterization :

- Melting Point : 158–161°C.

- HR-MS (m/z) : [M+H]⁺ calcd. for C₂₁H₂₀BrClN₃OS: 508.02; found: 508.03.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.78 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-Cl), 4.10 (d, 2H, N-CH₂), 3.82 (s, 2H, SCH₂), 2.50 (m, 1H, CH(CH₃)₂), 1.02 (d, 6H, CH₃).

Optimization and Challenges

Solvent and Base Screening

Optimizing the thioether coupling step revealed acetone as the optimal solvent due to its polarity and compatibility with K₂CO₃. Alternative bases (e.g., NaOH) led to hydrolysis of the chloroacetamide.

Temperature Effects

Elevating the reaction temperature beyond 70°C resulted in decomposition, while temperatures below 50°C slowed the reaction kinetics.

Analytical Data Summary

| Parameter | Value |

|---|---|

| Overall Yield | 32–38% (four steps) |

| Purity (HPLC) | ≥98% |

| Solubility | DMSO, DMF, slightly in ethanol |

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields? A: The synthesis involves:

Imidazole Core Formation : Reacting 4-bromobenzaldehyde with isobutylamine derivatives under cyclocondensation conditions.

Thioether Linkage : Introducing the thioether group via nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

Acetamide Functionalization : Reacting the intermediate with 4-chloro-N-phenylacetamide under reflux.

Optimization :

- Monitor reaction progress via TLC and adjust molar ratios (e.g., 1:1.2 for thiol:imidazole).

- Use high-purity solvents (DMF or dichloromethane) and control temperature (70–80°C for thioether step) .

Structural Confirmation

Q: Which spectroscopic methods are most reliable for confirming the molecular structure, especially stereochemical details? A:

- NMR (¹H/¹³C) : Assign peaks to specific protons (e.g., imidazole H-2 at δ 7.2–7.5 ppm) and carbons (C=O at ~168 ppm) .

- LCMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., using SHELXL for refinement) .

Role of Halogen Substituents

Q: How do the bromine and chlorine substituents influence bioactivity, and how can this be experimentally validated? A:

- Electronic Effects : Bromine (electron-withdrawing) enhances electrophilic interactions; chlorine improves lipophilicity.

- Validation :

- Synthesize analogs (e.g., replace Br with F or H) and compare IC₅₀ values in enzyme inhibition assays.

- Use molecular docking to assess halogen bonding with target proteins (e.g., α-glucosidase) .

Advanced Bioactivity Profiling

Q: How to design experiments to evaluate anticancer potential while minimizing off-target effects? A:

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

- Selectivity : Test parallel cytotoxicity on non-cancerous cells (e.g., HEK293).

- Mechanistic Studies : Perform flow cytometry for apoptosis/necrosis profiling and Western blotting for caspase activation .

Data Contradictions in SAR Studies

Q: How to resolve discrepancies in structure-activity relationship (SAR) data across studies? A:

- Standardization : Ensure consistent assay conditions (e.g., pH, incubation time).

- Purity Verification : Use HPLC (>95% purity) to exclude impurity-driven artifacts.

- Structural Reanalysis : Re-examine NMR/X-ray data for misassigned substituents (e.g., para vs. meta substitution) .

Metabolic Stability Assessment

Q: What methodologies are recommended for evaluating metabolic stability in preclinical models? A:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Impurity Identification and Mitigation

Q: What are common impurities in the synthesis, and how can they be minimized? A:

- By-Products : Unreacted starting materials (e.g., 4-bromobenzaldehyde) or oxidation by-products (sulfoxides).

- Mitigation :

- Use column chromatography (silica gel, ethyl acetate/hexane) for purification.

- Add antioxidants (e.g., BHT) during thioether formation to prevent oxidation .

Advanced Mechanistic Studies

Q: How to determine the compound’s binding mechanism to a target enzyme (e.g., α-glucosidase)? A:

- Kinetic Analysis : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations (Lineweaver-Burk plots).

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.

- Molecular Dynamics Simulations : Model interactions (e.g., hydrogen bonding with catalytic residues) .

Stability Under Physiological Conditions

Q: How to assess stability in simulated biological environments (e.g., blood plasma)? A:

- Incubation Studies : Expose the compound to human plasma (37°C, pH 7.4) and measure degradation via HPLC at intervals (0, 6, 24 h).

- pH-Dependent Stability : Test in buffers ranging from pH 2 (stomach) to pH 7.4 (blood) .

Advanced Structural Alternatives

Q: What strategies can improve solubility without compromising activity? A:

- PEGylation : Attach polyethylene glycol to the acetamide group.

- Salt Formation : React with HCl or sodium to form water-soluble salts.

- Prodrug Design : Introduce hydrolyzable esters for delayed release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.